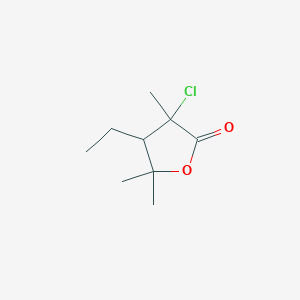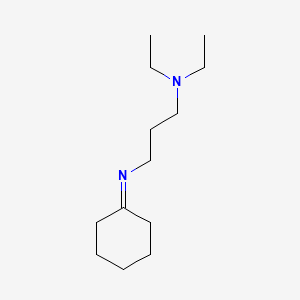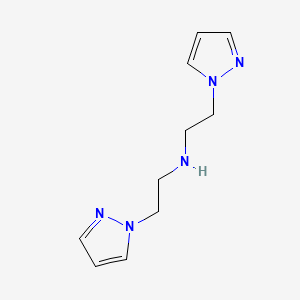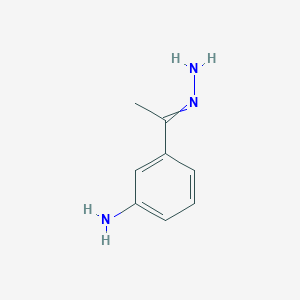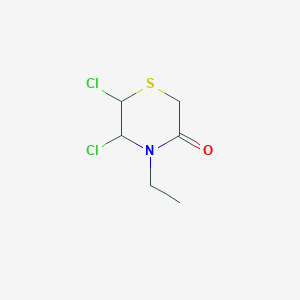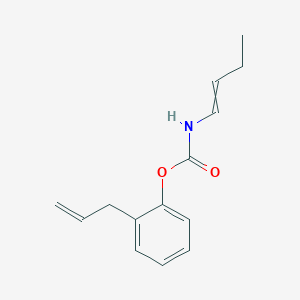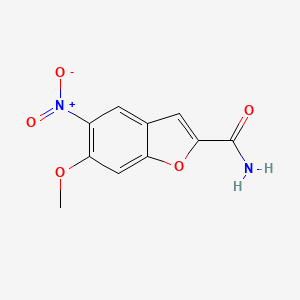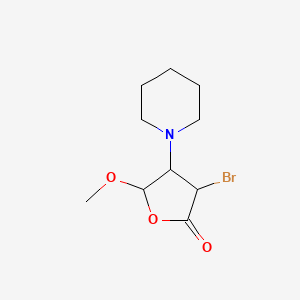
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl group attached to an oxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a methoxy-substituted oxolane, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated oxolane derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
科学的研究の応用
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity. The piperidinyl group may enhance its solubility and bioavailability, making it a promising candidate for drug development.
類似化合物との比較
Similar Compounds
3-Bromo-5-methoxy-4-(piperidin-1-yl)oxolan-2-one: Characterized by the presence of a bromine atom, methoxy group, and piperidinyl group.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxolan-2-one: Similar structure with additional boron-containing group.
5-Nitro-3-(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono-1H-2-indolinones: Contains nitro and thiazolidinone groups, used in antiviral studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinyl group enhances its solubility and potential bioavailability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88050-91-3 |
|---|---|
分子式 |
C10H16BrNO3 |
分子量 |
278.14 g/mol |
IUPAC名 |
3-bromo-5-methoxy-4-piperidin-1-yloxolan-2-one |
InChI |
InChI=1S/C10H16BrNO3/c1-14-10-8(7(11)9(13)15-10)12-5-3-2-4-6-12/h7-8,10H,2-6H2,1H3 |
InChIキー |
RGYCZLJSPNQKBY-UHFFFAOYSA-N |
正規SMILES |
COC1C(C(C(=O)O1)Br)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


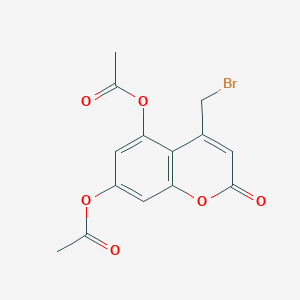
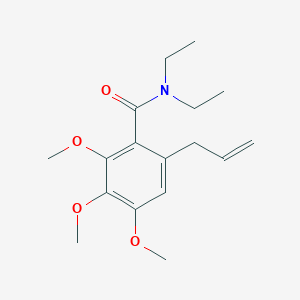
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
